

Spectroscopic analysis of 4-Bromo-1-methyl-1H-indole and its isomers

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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-indole

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A Comprehensive Spectroscopic Comparison of **4-Bromo-1-methyl-1H-indole** and its Positional Isomers

For researchers and professionals in the field of drug development and organic chemistry, the unambiguous identification of isomeric molecules is a critical step. Positional isomers, while structurally similar, can exhibit distinct biological activities and physical properties. This guide provides a detailed spectroscopic comparison of **4-Bromo-1-methyl-1H-indole** and its 5-bromo, 6-bromo, and 7-bromo isomers, leveraging available experimental data to facilitate their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four isomers. It is important to note that a complete experimental dataset for all isomers is not readily available in the public domain. In such cases, data from closely related compounds, such as the corresponding N-H indole or 3-methylindole derivatives, is provided as a reference point and is clearly indicated. The characteristic signals in ^1H and ^{13}C NMR are particularly useful for distinguishing between these isomers due to the influence of the bromine atom's position on the electronic environment of the indole ring.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton	4-Bromo-1-methyl-1H-indole	5-Bromo-1-methyl-1H-indole	6-Bromo-1-methyl-1H-indole	7-Bromo-1-methyl-1H-indole
N-CH ₃	~3.7-3.8 (s)	~3.75 (s)	~3.7-3.8 (s)	~3.8-3.9 (s)
H-2	~7.0-7.1 (d)	~7.0-7.1 (d)	~7.0-7.1 (d)	~7.0-7.1 (d)
H-3	~6.4-6.5 (d)	~6.4-6.5 (d)	~6.4-6.5 (d)	~6.4-6.5 (d)
H-4	---	~7.6-7.7 (d)	~7.5-7.6 (d)	~7.2-7.3 (dd)
H-5	~7.0-7.1 (t)	---	~7.1-7.2 (dd)	~6.9-7.0 (t)
H-6	~7.2-7.3 (d)	~7.2-7.3 (dd)	---	~7.3-7.4 (d)
H-7	~7.4-7.5 (d)	~7.2-7.3 (d)	~7.6-7.7 (s)	---

Note: Specific values for 4-, 6-, and 7-bromo-1-methyl-1H-indole are predicted based on data from related bromoindoles. The ¹H NMR spectroscopic data for 4-bromo-1-methylindole is reported to be consistent with literature.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon	4-Bromo-1-methyl-1H-indole	5-Bromo-1-methyl-1H-indole	6-Bromo-1-methyl-1H-indole	7-Bromo-1-methyl-1H-indole
N-CH ₃	~33	~33	~33	~33
C-2	~128	~129	~128	~129
C-3	~101	~101	~101	~101
C-3a	~127	~128	~128	~128
C-4	~114 (C-Br)	~124	~122	~121
C-5	~123	~113 (C-Br)	~123	~120
C-6	~122	~124	~115 (C-Br)	~121
C-7	~110	~111	~111	~105 (C-Br)
C-7a	~136	~135	~136	~135

Note: Data is largely predicted based on known substituent effects on the indole ring and data from unmethylated analogs. For instance, the ¹³C NMR data for 5-bromo-3-methyl-1H-indole shows signals at 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm.[2]

Table 3: Mass Spectrometry and IR Spectroscopy Data

Technique	4-Bromo-1-methyl-1H-indole	5-Bromo-1-methyl-1H-indole	6-Bromo-1-methyl-1H-indole	7-Bromo-1-methyl-1H-indole
MS (m/z)	M ⁺ at 209/211 (1:1 ratio)	M ⁺ at 209/211 (1:1 ratio)	M ⁺ at 209/211 (1:1 ratio)	M ⁺ at 209/211 (1:1 ratio)
Key fragments: [M-CH ₃] ⁺ , [M-Br] ⁺	Key fragments: [M-CH ₃] ⁺ , [M-Br] ⁺	Key fragments: [M-CH ₃] ⁺ , [M-Br] ⁺	Key fragments: [M-CH ₃] ⁺ , [M-Br] ⁺	Key fragments: [M-CH ₃] ⁺ , [M-Br] ⁺
IR (cm ⁻¹)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)	~3100-3000 (Ar C-H), ~2950 (Aliph. C-H), ~1600, 1450 (C=C), ~750-800 (C-Br)

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key feature in the mass spectra of these compounds. IR spectra are generally similar, with the C-H out-of-plane bending region (below 900 cm⁻¹) being most informative for substitution patterns.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible spectroscopic data. The following are general methodologies for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the bromo-1-methyl-1H-indole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Spectrometer: 400 MHz or higher field instrument.

- Parameters: A standard pulse program is used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - Spectrometer: 100 MHz or higher.
 - Parameters: A proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Mass Spectrometry (MS)

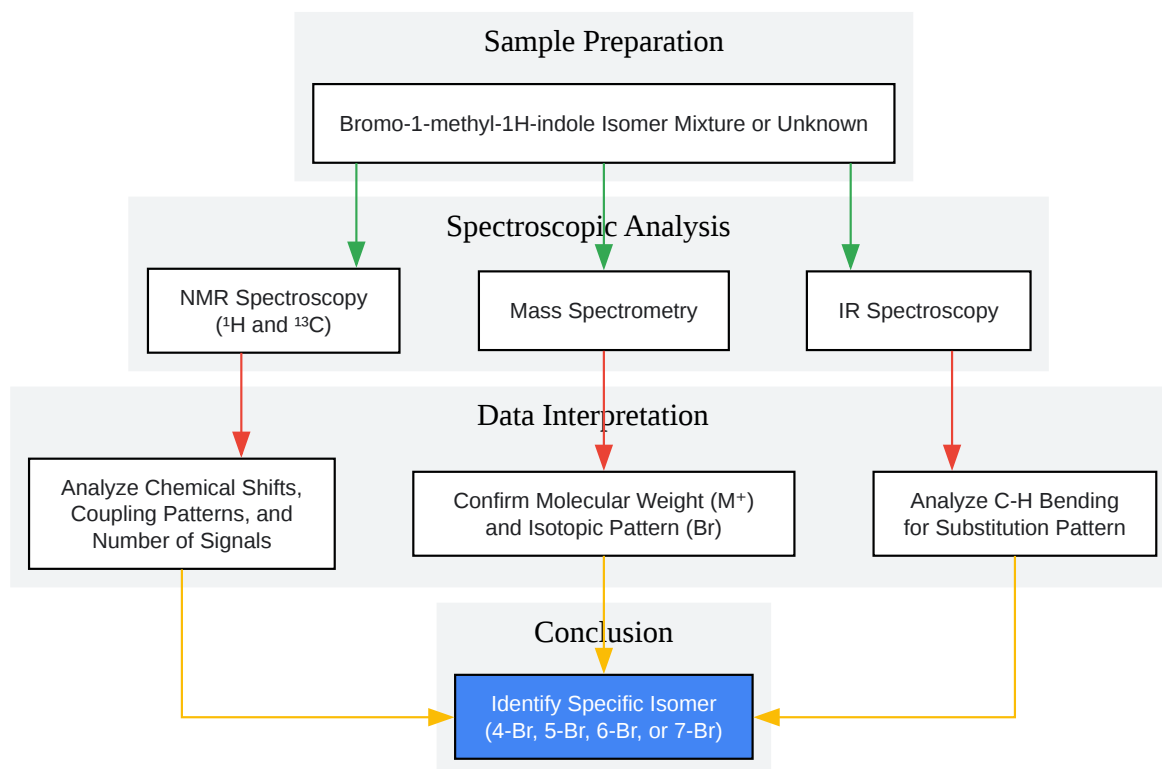
- Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate is prepared.
- Ionization: Electron Ionization (EI) at 70 eV is commonly used for these types of molecules, which typically yields a clear molecular ion peak and characteristic fragmentation patterns.
- Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. Liquid samples can be analyzed as a thin film between salt plates.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).

Workflow for Isomer Differentiation

The logical workflow for distinguishing between the isomers of bromo-1-methyl-1H-indole using the discussed spectroscopic techniques is outlined below.



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Caption: Workflow for the spectroscopic differentiation of bromo-1-methyl-1H-indole isomers.

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References

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